Lysergide tartrate
Description
Historical Context of Scientific Investigation
Discovery and Early Synthesis (Albert Hofmann, Sandoz Laboratories, 1938, 1943)
The initial synthesis of lysergic acid diethylamide occurred in 1938 at the Sandoz pharmaceutical laboratories in Basel, Switzerland. britannica.comnih.gov Swiss chemist Dr. Albert Hofmann was investigating derivatives of lysergic acid with the goal of developing circulatory and respiratory stimulants. britannica.comresearchgate.net The 25th derivative in this series, LSD-25, was set aside after initial tests showed no significant effects. britannica.comnih.gov
Five years later, in April 1943, Hofmann revisited the compound. britannica.comresearchgate.net He accidentally absorbed a small quantity and experienced remarkable psychological effects, including restlessness, dizziness, and a stream of fantastical images. history.com To confirm the cause of these effects, he intentionally ingested a small dose a few days later, documenting the first recorded LSD trip. nih.govhistory.com This serendipitous discovery unveiled the compound's potent psychoactive properties and marked the beginning of its scientific exploration. nih.govnih.gov
Early Academic Research Paradigms (e.g., "experimental psychosis" model, psychiatric research applications, psychotherapeutic procedures)
Following the discovery of its profound effects, Sandoz Laboratories began providing lysergide (B3062914), under the trade name Delysid, to researchers. ncats.ioncats.io One of the earliest research paradigms was the "experimental psychosis" or "psychotomimetic" model. nih.govis-sp.org Researchers hypothesized that the substance could induce a temporary state mimicking psychosis, thereby offering a way to study the chemical origins of mental illnesses like schizophrenia. britannica.comncats.ioheffter.org Psychiatrists were even encouraged to take the drug themselves to better understand the subjective experiences of their patients. heffter.orgakjournals.com
Beyond the psychosis model, research quickly expanded into psychiatric and psychotherapeutic applications. ontosight.aiwikipedia.org Two primary therapeutic models emerged:
Psycholytic Therapy: Prevalent in Europe, this approach involved the use of low to moderate doses of lysergide as an adjunct to psychotherapy. nih.govnih.gov The aim was to lower psychological defenses, facilitate the release of repressed memories and emotions, and provide greater access to the unconscious, thereby accelerating the therapeutic process. is-sp.orgheffter.org
Psychedelic Therapy: More common in North America, this model utilized a single, high dose of the substance to induce a profound, often mystical or transcendent experience. is-sp.org The goal was to catalyze a significant therapeutic breakthrough and personal transformation that could be integrated in subsequent therapy sessions. is-sp.org
These approaches were explored for a variety of conditions, including alcoholism, anxiety, depression, and obsessive-compulsive disorders. wikipedia.orgnih.govthieme-connect.com
Evolution of Research Interest and Regulatory Impact on Study Design
The initial wave of research from the 1950s through the mid-1960s produced a vast amount of scientific literature. nih.govresearchgate.net However, as the substance gained popularity outside of clinical settings and became associated with the counterculture movement of the 1960s, its legal status changed dramatically. history.comwikipedia.org In 1968, it was classified as a Schedule I drug in the United States, and in 1971, it was placed under international control by the United Nations. ncats.iowikipedia.org
These stringent regulations brought a near halt to human research for several decades. taylorandfrancis.com The controversy and legal restrictions made obtaining the substance for scientific purposes exceptionally difficult and stigmatized the field. cambridge.org
In recent years, there has been a significant resurgence of scientific interest in lysergide and other psychedelic compounds. researchgate.netwikipedia.org Modern research is characterized by rigorous study designs that adhere to contemporary ethical and scientific standards, including randomized controlled trials. akjournals.comnih.gov Advances in neuroimaging and psychopharmacology have allowed for more sophisticated investigations into its mechanisms of action. nih.gov This new era of research focuses on its potential therapeutic applications for conditions such as anxiety, depression, and post-traumatic stress disorder, operating under strict regulatory oversight. nih.govsmolecule.com
The Role of Lysergide Tartrate as a Research Tool in Neuropharmacology
This compound has proven to be an invaluable tool in the field of neuropharmacology, primarily due to its potent and complex interaction with the brain's serotonin (B10506) system. smolecule.comsmolecule.com Its primary mechanism of action is as a partial agonist at various serotonin receptors, with a particularly high affinity for the 5-HT2A receptor subtype. researchgate.netnih.govmedscape.com The activation of this receptor is believed to be central to its profound effects on perception, mood, and cognition. smolecule.commedscape.com
By studying the effects of lysergide, researchers have gained significant insights into:
Serotonin Receptor Function: It serves as a classic tool to probe the function of the 5-HT2A receptor and its role in various psychological processes. smolecule.comsmolecule.com
Neurotransmitter Systems: Research indicates that lysergide also interacts with dopamine (B1211576) and norepinephrine (B1679862) receptor systems, contributing to its complex pharmacological profile. smolecule.comncats.io
Brain Connectivity: Neuroimaging studies have shown that the substance alters functional connectivity within and between large-scale brain networks, such as the default mode network. nih.govwikipedia.org This provides a model for understanding how brain network dynamics relate to consciousness and subjective experience.
The compound's high potency and its ability to reliably induce profound changes in consciousness make it a unique tool for exploring the neurobiological underpinnings of perception, self-awareness, and mental states. researchgate.netwikipedia.org
Research Findings on Lysergide's Receptor Interactions
| Receptor Subtype | Interaction Type | Finding |
| Serotonin 5-HT2A | Agonist | High-affinity binding is considered the primary mechanism for its main psychological effects. researchgate.netmedscape.comncats.io |
| Serotonin 5-HT2C | Agonist | Contributes to the overall pharmacological effects. ncats.ioncats.io |
| Serotonin 5-HT1A | Agonist | Lysergide also acts as an agonist at this and other serotonin receptors (5-HT1B, 5-HT1D, etc.). ncats.ioncats.io |
| Dopamine Receptors | Agonist/Interaction | The compound influences dopamine pathways, which may contribute to its complex psychoactive profile. smolecule.comncats.io |
| Norepinephrine Receptors | Interaction | Lysergide also interacts with norepinephrine systems. smolecule.comncats.io |
Historical Timeline of Lysergide Research
| Year | Event | Significance |
| 1938 | Albert Hofmann first synthesizes LSD-25 at Sandoz Laboratories. britannica.comnih.gov | Initial creation of the compound. |
| 1943 | Hofmann discovers the psychoactive effects of LSD through accidental and then intentional ingestion. nih.govhistory.com | Marks the beginning of scientific inquiry into its properties. |
| 1947 | The first scientific study on LSD's effects is published by Werner Stoll. thieme-connect.com | Formal introduction of the compound to the psychiatric research community. |
| 1950s-1960s | Widespread academic research into "model psychosis" and psychotherapeutic applications. nih.govncats.io | Period of intense scientific investigation, leading to thousands of papers. nih.gov |
| 1968-1971 | LSD is made a Schedule I drug in the U.S. and internationally controlled. ncats.iowikipedia.org | Drastic reduction in human research due to legal and regulatory barriers. |
| 2009-Present | Resurgence of clinical research with rigorous, modern study designs. wikipedia.orgmedscape.com | Renewed scientific exploration of therapeutic potential for various mental health conditions. |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
15232-63-0 |
|---|---|
Molecular Formula |
C24H31N3O7 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m11/s1 |
InChI Key |
HQMPRARIZOUKRO-AJLBZGGQSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Chemical Structure and Stereochemical Considerations in Lysergide Research
Structural Basis of Lysergide (B3062914) Tartrate's Ergoline (B1233604) Core
Lysergide tartrate is a derivative of lysergic acid, which belongs to the family of ergoline alkaloids. The foundational structure of all ergoline alkaloids is the tetracyclic ergoline ring system. rsc.orgrsc.org This rigid, complex scaffold is composed of four fused rings and is the basis for the diverse pharmacological activities exhibited by this class of compounds. The ergoline structure itself is derived from the amino acid L-tryptophan. mdpi.com
The lysergide molecule is specifically a derivative of D-lysergic acid, featuring a diethylamide group attached to the carboxyl group at position 8 of the ergoline ring. wikipedia.orgwikipedia.org The tartrate salt form of lysergide is often used in research settings. wikipedia.org The molecular formula for lysergide is C₂₀H₂₅N₃O, and for this compound, it is C₂₄H₃₁N₃O₇. wikipedia.orgfda.gov The presence of the tetracyclic ergoline core provides a rigid framework that is crucial for its interaction with various receptors in the central nervous system. rsc.org
Stereoisomerism and its Influence on Receptor Binding and Activity
Stereoisomerism plays a pivotal role in the pharmacological profile of lysergide, with different isomers exhibiting markedly different affinities for and activities at various receptors. researchgate.netnih.gov Molecules with the same chemical formula but different spatial arrangements of atoms are known as stereoisomers. biomedgrid.com In the case of lysergide, the presence of multiple chiral centers gives rise to several stereoisomers. mdpi.com
D-Lysergide vs. L-Lysergide Stereochemistry and Differential Receptor Affinities
Lysergide exists as two primary enantiomers: d-lysergide and l-lysergide. D-lysergide is the psychoactive isomer, while l-lysergide is largely inactive. nih.gov This stark difference in activity is a direct consequence of their stereochemistry, which dictates how they interact with the binding sites of various receptors.
Research has consistently shown that d-lysergide has a significantly higher affinity for serotonin (B10506) receptors, particularly the 5-HT₂A receptor, compared to its l-isomer. nih.govnih.gov For instance, l-lysergide is reported to be 1000 times weaker than d-lysergide in displacing D-[³H]LSD from brain membrane binding sites. nih.gov While membrane-bound receptors show strong differentiation between the two stereoisomers, solubilized 5-HT1 binding sites exhibit a less pronounced, though still present, preference for d-lysergide. ncats.io It has been proposed that the orientation of the lone-pair electrons on the three nitrogen atoms in d-lysergide forms a "tripod of electron donor pairs" that favorably interacts with the 5-HT₁ binding site. ncats.io In contrast, the different orientation of these electrons and the diethylamide group in l-lysergide may hinder its binding. ncats.io
Comparative Receptor Affinities of D-Lysergide and L-Lysergide
| Isomer | Receptor | Affinity (Ki in nM) | Relative Potency |
|---|---|---|---|
| D-Lysergide | 5-HT₂A | ~13 | D-Lysergide is significantly more potent |
| L-Lysergide | 5-HT₂A | Significantly higher (weaker affinity) | |
| D-Lysergide | 5-HT₂C | ~30 | D-Lysergide is significantly more potent |
| L-Lysergide | 5-HT₂C | Significantly higher (weaker affinity) | |
| D-Lysergide | Dopamine (B1211576) D₂ | High | D-Lysergide shows higher affinity |
| L-Lysergide | Dopamine D₂ | Lower |
Note: Specific Ki values for L-Lysergide are often not reported due to its very low affinity. The table reflects the general findings from multiple studies. nih.govcore.ac.ukpsu.edu
Influence of Stereochemistry on Functional Activity (e.g., phosphoinositide hydrolysis)
The stereochemical configuration of lysergide not only affects its binding affinity but also its functional activity at the receptor. One of the key signaling pathways activated by 5-HT₂A receptor agonists is the hydrolysis of phosphoinositides, leading to the generation of inositol (B14025) phosphates. frontiersin.orgnih.gov
Studies have demonstrated that d-lysergide is a potent partial agonist at 5-HT₂A receptors, stimulating phosphoinositide hydrolysis. nih.govnih.gov In contrast, the non-hallucinogenic isomer, 2-bromo-lysergic acid diethylamide (BOL), does not significantly alter inositol phosphate (B84403) generation, highlighting the critical role of specific structural features for functional activity. nih.gov The agonist activity of lysergide at 5-HT₂A and 5-HT₂C receptors has been confirmed in recombinant cells, with d-lysergide showing higher potency than the related but non-hallucinogenic ergoline, lisuride. nih.gov This indicates that subtle changes in stereochemistry can lead to significant differences in the downstream signaling cascades initiated by receptor activation.
Functional Activity of Lysergide Isomers at 5-HT₂A Receptors
| Compound | Activity | Effect on Phosphoinositide Hydrolysis |
|---|---|---|
| D-Lysergide | Partial Agonist | Concentration-dependent increase |
| Lisuride | Partial Agonist | Significant efficacy |
| 2-Bromo-lysergic acid diethylamide (BOL) | Antagonist/Very Weak Partial Agonist | No significant alteration |
This table summarizes the functional effects of different lysergide-related compounds on a key signaling pathway. nih.govnih.gov
Conformational Selectivity and Molecular Binding Dynamics
The interaction between lysergide and its target receptors is a dynamic process influenced by the conformational flexibility of both the ligand and the receptor. nih.govelifesciences.org The ergoline ring system of lysergide is relatively rigid, but the diethylamide group possesses conformational flexibility that is crucial for its binding and activity. pitt.edu
Crystal structure analysis of lysergide bound to the human serotonin 5-HT₂B receptor has revealed that the receptor undergoes conformational rearrangements to accommodate the ligand. nih.govescholarship.org This provides a structural basis for the conformational selectivity of the diethylamide moiety. Molecular dynamics simulations suggest that a "lid" formed by the extracellular loop 2 (EL2) of the receptor at the entrance to the binding pocket may be responsible for the exceptionally slow dissociation kinetics of lysergide from both 5-HT₂A and 5-HT₂B receptors. nih.govresearchgate.net This slow binding and unbinding could contribute to the long duration of its effects.
The orientation of the diethylamide group within the binding pocket is critical. One ethyl group forms non-polar contacts with specific amino acid residues, while the other extends towards a different region of the pocket. nih.gov This precise positioning, dictated by the molecule's stereochemistry and conformational preferences, is essential for stabilizing the active state of the receptor and initiating downstream signaling events. plos.orgbiorxiv.org The subtle interplay between the ligand's conformation and the receptor's dynamic landscape ultimately determines the pharmacological outcome. nih.govnih.gov
Molecular Pharmacology and Receptor Interaction Profiles of Lysergide Tartrate
Serotonin (B10506) Receptor System Interactions
Lysergide (B3062914) tartrate's most prominent interactions occur within the serotonin (5-hydroxytryptamine or 5-HT) system, where it acts on multiple receptor subtypes. wikipedia.org There are at least seven distinct families of 5-HT receptors (5-HT1–5-HT7), many of which are targets for lysergide. acnp.orgwikipedia.org
The serotonin 5-HT2A receptor is considered the primary molecular target responsible for many of lysergide's characteristic effects. frontiersin.orgnih.govfrontiersin.org Lysergide acts as a potent partial agonist at the 5-HT2A receptor. nih.govopenpr.comlsuhsc.edu Studies using recombinant cells expressing 5-HT2A receptors have determined its EC50 value—the concentration required to elicit a half-maximal response—to be approximately 7.2 nM. nih.gov This high potency underscores the compound's significant activity at this receptor subtype. The partial agonism means that while it activates the receptor, it produces a response that is submaximal compared to the endogenous ligand, serotonin. wikipedia.org
Beyond the 5-HT2A receptor, lysergide tartrate demonstrates a broad spectrum of activity across numerous other serotonin receptor subtypes. It binds with high affinity to 5-HT1A, 5-HT1B, and 5-HT1D receptors. frontiersin.org Like its action at the 5-HT2A receptor, lysergide also functions as a partial agonist at 5-HT2C receptors, with a reported EC50 value of 27 nM. nih.gov
Furthermore, research has indicated that lysergide displays agonistic activity at 5-HT5A receptors, and antagonists for this receptor have been shown to inhibit some of its behavioral effects in animal models. nih.gov This broad interaction with multiple 5-HT receptors contributes to its complex pharmacological profile.
| Receptor Subtype | Nature of Interaction | Potency (EC50) | Reference |
|---|---|---|---|
| 5-HT2A | Partial Agonist | 7.2 nM | nih.gov |
| 5-HT2C | Partial Agonist | 27 nM | nih.gov |
| 5-HT1A | High-affinity binding | N/A | frontiersin.org |
| 5-HT1B | High-affinity binding | N/A | |
| 5-HT1D | High-affinity binding | N/A | |
| 5-HT5A | Agonist | N/A | nih.gov |
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq protein pathway. frontiersin.orgmdpi.com Activation of this pathway leads to the stimulation of phospholipase C, which in turn results in the production of inositol (B14025) phosphates and the release of intracellular calcium. frontiersin.org Lysergide's agonism at the 5-HT2A receptor initiates this canonical Gq-mediated signaling cascade. frontiersin.org
However, emerging research indicates that lysergide exhibits "functional selectivity" or "biased agonism." This means it can preferentially activate one signaling pathway over another at the same receptor. mdpi.com At the 5-HT2A receptor, lysergide not only activates the Gq protein pathway but also engages the β-arrestin pathway, demonstrating biased activity towards the latter. mdpi.com
In addition to G protein signaling, GPCRs can signal through β-arrestins. frontiersin.org Lysergide's interaction with the 5-HT2A receptor leads to the recruitment and activation of β-arrestin 2. nih.govresearchgate.net Studies in animal models have shown that some of lysergide's behavioral effects are dependent on the presence of β-arrestin 2, but not β-arrestin 1. nih.gov For instance, in mice lacking β-arrestin 2, the head-twitch response—a behavioral proxy for 5-HT2A receptor activation—is significantly reduced. nih.govresearchgate.net This suggests that the β-arrestin 2 signaling pathway is a critical component of the molecular actions of lysergide at the 5-HT2A receptor. nih.gov
A notable characteristic of lysergide's interaction with the 5-HT2A receptor is its slow dissociation kinetics. nih.gov Unlike the endogenous ligand serotonin, which binds and unbinds rapidly, lysergide disengages very slowly from the receptor. nih.gov This prolonged receptor occupancy means that the signaling cascade initiated by a single binding event can continue for an extended period, even after the compound is no longer present in the extracellular space. nih.gov This "slow-off" kinetic profile is thought to contribute to the long duration of its physiological effects. nih.gov
Dopamine (B1211576) Receptor System Interactions
This compound's pharmacology is not limited to the serotonin system; it also has significant interactions with dopamine receptors. wikipedia.orgresearchgate.net Studies have demonstrated that it binds to both D1-like and D2-like dopamine receptor subtypes. nih.gov
| Receptor Subtype | Nature of Interaction | Binding Affinity | Reference |
|---|---|---|---|
| D1-like | Partial Agonist | Similar to SKF38393 | researchgate.netnih.gov |
| D2-like | High-affinity binding | High | researchgate.net |
D1 and D2 Receptor Binding
This compound demonstrates notable affinity for both D1 and D2 dopamine receptors. Research indicates that it acts as a partial agonist at D1-like receptors and displays high affinity for D2-like receptors. researchgate.net Studies in rat striatum have shown that lysergide and its analogs compete for both D1-like (labeled by ³H-SCH 23390) and D2-like (labeled by ³H-spiperone) dopamine receptors, with binding profiles indicative of agonists. psu.edu The affinity of lysergide for D2 receptors is comparable to its affinity for 5-HT2 serotonin receptors, while its affinity for D1 receptors is slightly lower, by a factor of two to three. psu.edu Despite this lower affinity, lysergide's binding to D1 receptors is similar to that of the prototypical D1 partial agonist, SKF38393. psu.edu
Table 1: Binding Affinities (Ki/K0.5 in nM) of Lysergide at Dopamine Receptors
| Receptor Subtype | Reported Affinity (nM) | Reference |
|---|---|---|
| D1-like | ~25 (K0.5) | psu.edu |
| D2-like | Similar to 5-HT2 sites | psu.edu |
| D2 | High Affinity | researchgate.net |
Note: Ki (inhibition constant) and K0.5 (concentration for 50% inhibition) are measures of binding affinity. Lower values indicate higher affinity.
Modulatory Effects on Dopaminergic Activity
Beyond direct receptor binding, this compound exerts modulatory effects on the dopaminergic system. Studies have shown that it can influence dopamine-mediated physiological processes. For instance, in vitro studies using rat pituitary cells have demonstrated that lysergide can potentiate dopamine-mediated prolactin secretion at concentrations lower than those required for direct receptor inhibition. nih.gov This suggests a complex interaction with dopaminergic transmission beyond simple agonism or antagonism. nih.gov
Adrenergic Receptor System Interactions (e.g., Alpha-1, Alpha-2)
This compound also interacts with the adrenergic system, specifically with alpha-adrenergic receptors. wikipedia.org Radioligand competition experiments have revealed that lysergide has a relatively high affinity for alpha-2 adrenoceptors. nih.gov One study reported a Ki value of 37 nM for [3H]clonidine-labeled sites in the rat cortex, indicating a significant interaction with this receptor subtype. nih.gov The alpha-2 receptor, a G-protein coupled receptor, typically acts as an allosteric inhibitor by decreasing intracellular cAMP levels through the inhibition of adenylyl cyclase. nih.gov
Table 2: Binding Affinity of Lysergide at Adrenergic Receptors
| Receptor Subtype | Reported Affinity (Ki in nM) | Reference |
|---|---|---|
| Alpha-2 | 37 | nih.gov |
Neurochemical Interplay and Downstream Signaling Pathways
The interaction of this compound with its various receptor targets initiates a cascade of intracellular events, leading to complex neurochemical changes.
Cortical Glutamate (B1630785) Levels: Activation of 5-HT2A receptors by lysergide is known to increase cortical glutamate levels. researchgate.net This glutamatergic modulation is a significant downstream effect of its primary receptor interactions. researchgate.net
Adenylate Cyclase Activity: As a partial agonist at D1 receptors, lysergide can stimulate adenylate cyclase, the enzyme responsible for producing cyclic AMP (cAMP). psu.edunih.gov However, its partial agonism means it can also block dopamine-stimulated cAMP synthesis. psu.edu Furthermore, its interaction with Gi-coupled alpha-2 adrenergic receptors suggests an inhibitory effect on adenylate cyclase. nih.gov
Phosphoinositide Hydrolysis: Lysergide acts as a partial agonist at serotonin receptors that are linked to phosphoinositide hydrolysis. This signaling pathway involves the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to mobilize intracellular calcium and activate protein kinase C, respectively.
Theoretical Models of Receptor Binding and Action
Several theoretical models have been proposed to explain the unique pharmacological properties of this compound.
The "Lid" Model: To explain the prolonged effects of lysergide at serotonin receptors, a "lid" model has been proposed. This model, based on the crystal structure of lysergide bound to the 5-HT2B receptor, suggests that an extracellular loop (EL2) of the receptor forms a "lid" over the binding pocket. nih.gov This structural feature is thought to trap the lysergide molecule, leading to its slow dissociation rate and extended duration of action. nih.gov
Biased Agonism/Functional Selectivity: The concept of biased agonism, or functional selectivity, is highly relevant to lysergide's pharmacology. mdpi.com This model posits that a ligand can preferentially activate certain signaling pathways over others at the same receptor. For example, at the 5-HT2A receptor, different agonists can lead to distinct downstream signaling cascades (e.g., Gq-mediated vs. β-arrestin-mediated). This differential signaling could explain the diverse and complex effects of lysergide compared to other serotonergic compounds. nih.gov This principle of functional selectivity is also a promising strategy for the discovery of novel therapeutics targeting the D1 receptor. mdpi.com
Advanced Analytical Methodologies in Lysergide Tartrate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental analytical technique used to separate, identify, and quantify components within a mixture. In the context of lysergide (B3062914) tartrate research, various chromatographic methods are employed to handle the compound's low concentrations in complex matrices and to distinguish it from related isomers and metabolites. These techniques are crucial in forensic science, clinical toxicology, and pharmaceutical analysis. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC), often coupled with highly sensitive detectors.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of lysergide, valued for its ability to separate volatile and semi-volatile compounds. It is frequently used for the quantitative determination of lysergide in various samples, including illicit blotter papers and biological fluids scielo.bruc.pt. The technique involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Different components in the sample interact differently with the adsorbent material, causing them to flow at different rates and thus separate.
Methodologies have been optimized and validated for determining lysergide in illicitly traded blotter papers using HPLC with an ultraviolet detector (HPLC-UV) scielo.br. In one such method, samples were extracted with a methanol:water mixture, and analysis was performed on a C8 column with a mobile phase flow rate of 1.0 mL/min, achieving a retention time for lysergide of approximately 7.7 minutes scielo.br. The performance of such methods is typically assessed by validating parameters like linearity, precision, recovery, and limits of detection and quantification scielo.brresearchgate.net.
HPLC coupled with a fluorescence detector (HPLC-FLD) is a particularly sensitive method for quantifying lysergide oatext.com. This is due to the natural fluorescence of the lysergide molecule. The detector measures the fluorescence emitted by the compound after it has been excited by UV light at a specific wavelength. This method is noted for its high sensitivity and selectivity nih.gov.
A procedure developed for the analysis of lysergide in blood samples utilized a reversed-phase HPLC ODS-Hypersil column with fluorescence detection at excitation and emission wavelengths of 303 nm and 413 nm, respectively researchgate.net. This method demonstrated linearity over a concentration range of 0.2–5 ng/ml and achieved a lower detection limit of approximately 0.2 ng/ml in spiked blood samples researchgate.net. The combination of immunoaffinity extraction with HPLC-FLD has also proven to be a rapid, reliable, and easy-to-perform confirmatory method for lysergide in urine specimens nih.gov.
| Parameter | Condition | Source |
|---|---|---|
| Column | Reversed phase ODS-Hypersil | researchgate.net |
| Mobile Phase | 0.3% triethylamine in 68:32 phosphate (B84403) buffer (0.1 M, pH 8.0):acetonitrile | researchgate.net |
| Excitation Wavelength | 303 nm | researchgate.net |
| Emission Wavelength | 413 nm | researchgate.net |
| Linear Range | 0.2–5 ng/ml | researchgate.net |
| Detection Limit (in blood) | ~0.2 ng/ml | researchgate.net |
The coupling of HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides a powerful tool for both final confirmation and quantification of lysergide nih.gov. A significant advantage of LC-MS is that it typically does not require the derivatization of analytes, which simplifies the sample preparation procedure jeol.com. This technique is highly specific and sensitive, making it suitable for detecting the very low concentrations of lysergide and its metabolites found in biological samples like urine and plasma jeol.comthermofisher.com.
One LC-MS/MS method developed for the quantification of lysergide and its metabolites (iso-lysergide, 2-oxo-3-hydroxy-lysergide, and nor-lysergide) in plasma samples achieved a lower limit of quantification (LOQ) of 0.05 ng/mL and a limit of detection (LOD) of 0.01 ng/mL for lysergide nih.govresearchgate.net. The separation was performed on a reversed-phase chromatography column following an online extraction process nih.govresearchgate.net. Another study demonstrated that an LC/time-of-flight mass spectrometry system could achieve a signal-to-noise ratio of 18.9 for an injection amount of only 2.5 pg, indicating very high sensitivity jeol.com. LC-MS/MS is also instrumental in distinguishing lysergide from its isomers, which is crucial from a legal perspective as some isomers may not be controlled substances wiley.com. By comparing ion ratios for specific mass transitions, unambiguous identification can be achieved even when chromatographic separation is incomplete wiley.com.
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
|---|---|---|---|
| Lysergide | 0.01 ng/mL | 0.05 ng/mL | nih.govresearchgate.net |
| iso-Lysergide | 0.01 ng/mL | 0.05 ng/mL | nih.govresearchgate.net |
| nor-Lysergide | 0.01 ng/mL | 0.05 ng/mL | nih.govresearchgate.net |
| 2-oxo-3-hydroxy-LSD | 0.01 ng/mL | 0.1 ng/mL | nih.govresearchgate.net |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique used in the analysis of lysergide. It is particularly effective for volatile and semi-volatile compounds. In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the vaporized sample is transported through the column by an inert carrier gas.
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is considered a gold standard in forensic chemistry and toxicology for both qualitative and quantitative analysis uc.pt. However, the analysis of lysergide by GC-MS often requires a derivatization step to convert the analyte into a more volatile and thermally stable form, such as a trimethylsilyl (TMS) derivative uc.ptresearchgate.net.
A validated GC-MS method for quantifying lysergide in blotter papers involved extraction with methanol and derivatization with MSTFA/PYR uc.pt. This method demonstrated linearity between 2 to 20 µg/mL and had a calculated limit of detection of 1.08 µg/mL and a limit of quantification of 3.23 µg/mL uc.pt. In contrast, some advanced techniques using tandem mass spectrometry (GC-MS/MS) with an ion trap detector can measure underivatized lysergide in urine with even greater sensitivity. One such method reported a limit of quantitation of 80 pg/mL and a limit of detection of 20 pg/mL from a 5 mL urine sample nih.gov. The combination of different chromatographic and spectroscopic techniques, including GC-MS, is often necessary to unambiguously distinguish lysergide from its isomers and prevent potential misidentification in forensic casework wiley.com.
| Parameter | Condition/Value | Matrix | Source |
|---|---|---|---|
| Derivatization | Trimethylsilyl (TMS) derivative with MSTFA/PYR | Blotter Paper | uc.pt |
| Limit of Detection (LOD) | 1.08 µg/mL | Blotter Paper | uc.pt |
| Limit of Quantification (LOQ) | 3.23 µg/mL | Blotter Paper | uc.pt |
| Derivatization | Underivatized | Urine | nih.gov |
| Limit of Detection (LOD) | 20 pg/mL | Urine | nih.gov |
| Limit of Quantification (LOQ) | 80 pg/mL | Urine | nih.gov |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a widely used, simple, and low-cost chromatographic technique for the separation and preliminary identification of substances jddtonline.info. It is often used as a screening tool for lysergide in illicit samples scielo.br. The technique involves spotting the sample onto a plate coated with a thin layer of adsorbent material (the stationary phase), such as silica gel. The plate is then placed in a sealed container with a shallow layer of a solvent (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample with it, separating the components based on their affinity for the stationary phase versus their solubility in the mobile phase.
For lysergide, visualization on the TLC plate is commonly achieved by exposing it to UV light, under which lysergide exhibits a characteristic blue fluorescence swgdrug.org. Further confirmation can be obtained by spraying the plate with a visualization reagent, such as p-Dimethylamino-benzaldehyde (PDMAB), which reacts with lysergide to produce a distinct violet color swgdrug.org. TLC can also be used to effectively separate lysergide from its common isomer, iso-lysergide swgdrug.org.
| Visualization Method | Observed Result for Lysergide | Source |
|---|---|---|
| UV Light (long or short wave) | Blue fluorescence | swgdrug.org |
| p-Dimethylamino-benzaldehyde (PDMAB) | Violet color | swgdrug.org |
| Acidified Iodoplatinate | Black/purple color | swgdrug.org |
Challenges in Chromatographic Analysis (e.g., low concentration, thermo-instability, adsorption)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of lysergide tartrate. However, researchers face several significant challenges in developing and executing these methods.
Low Concentration: Lysergide is a highly potent substance, and in many research and forensic contexts, it is present at very low concentrations. Analytical methods must be sensitive enough to detect and quantify the analyte in the picogram (pg/mL) to nanogram (ng/mL) range. nih.govnih.gov For instance, successful quantification has been achieved at levels as low as 0.01 µg/kg in blood and 20 pg/mL in various biological fluids. nih.govresearchgate.net Achieving such low limits of detection and quantification requires highly sensitive detectors, such as mass spectrometers, and meticulous sample preparation to minimize loss and contamination. nih.gov
Thermo-instability: Lysergide is known to be sensitive to heat. nih.gov This thermo-instability poses a significant challenge for analytical techniques that require high temperatures, such as Gas Chromatography (GC). The non-volatile nature of lysergide combined with its thermal lability makes GC-MS analysis difficult without derivatization, a process that can add complexity and potential for sample degradation. jeol.com Consequently, liquid chromatography methods, which operate at or near ambient temperatures, are generally preferred for the analysis of this compound. jeol.com
Adsorption: Adsorption of the analyte onto surfaces of the chromatographic system, including vials, columns, and tubing, is a common challenge in trace analysis. This phenomenon can lead to poor peak shape, reduced recovery, and inaccurate quantification, particularly at the low concentrations typical for lysergide. The choice of column chemistry, mobile phase composition, and even the material of the sample vials can influence the degree of adsorption. Careful method development is required to mitigate these effects and ensure reliable and reproducible results.
Spectroscopic Techniques for Structural Elucidation and Characterization
Spectroscopic techniques are indispensable for the structural confirmation and characterization of this compound. These methods provide detailed information about the molecule's chemical structure, functional groups, and electronic properties.
UV-Vis spectroscopy is a widely used technique for the preliminary identification and quantification of this compound. The molecule exhibits characteristic absorption of ultraviolet light due to its indole (B1671886) moiety, which contains a chromophore. The UV spectrum of lysergide typically shows two main absorption peaks. mdpi.com The peak at the longer wavelength is often used for quantification in HPLC systems equipped with a Diode Array Detector (DAD). mdpi.com
The position of the maximum absorbance (λmax) can be influenced by the solvent used. This solvent-dependent shift is a factor that must be considered during method development. While UV-Vis spectroscopy is a valuable screening tool, it is not highly specific on its own, as other related ergot alkaloids may have similar absorption spectra.
UV-Vis Absorption Maxima for this compound
| Solvent | Maximum Absorbance (λmax) in nm |
|---|---|
| Methanol | 310 |
| Water | ~220 and ~315 |
| Ammonium Hydroxide | 308 |
| Sulfuric Acid | 310 |
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying this compound and distinguishing it from related compounds. scilit.com
The IR spectrum of this compound shows characteristic peaks for both the lysergide molecule and the tartrate salt. mdpi.com For example, the carbonyl (C=O) groups of the amide in lysergide and the carboxylic acid in tartaric acid give rise to distinct absorptions. Experimental spectra of this compound have shown two C=O absorption bands at approximately 1716 cm⁻¹ and 1698 cm⁻¹. mdpi.comresearchgate.net It is important to note that the sample preparation method can affect the spectrum; for instance, the use of potassium bromide (KBr) discs has been reported to cause spectral changes in the salts. scilit.com
Attenuated Total Reflectance (ATR)-IR is a sampling technique that simplifies the analysis of solid and liquid samples with minimal preparation, providing high-quality spectra of the sample surface.
Key Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~1716 | Carbonyl (C=O) Stretching |
| ~1698 | Carbonyl (C=O) Stretching |
| ~1625 | Carbonyl (C=O) Stretching (Amide) |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the complete chemical structure of a molecule. ¹³C NMR spectroscopy provides information about the number and chemical environment of each carbon atom in the this compound molecule.
Detailed assignments of the ¹³C NMR spectrum of lysergide have been achieved, showing a high correlation (0.999) and a low mean absolute error (2.0 ppm) between experimental and theoretically calculated chemical shifts. researchgate.net This high degree of accuracy allows for unambiguous structural confirmation. The spectrum will show distinct signals for the carbons in the indole ring, the quinoline system, the diethylamide group, and the tartrate counter-ion.
Representative ¹³C NMR Chemical Shift Ranges for Key Carbon Environments
| Carbon Environment | Typical Chemical Shift (δ) Range (ppm) |
|---|---|
| C=O (Amide, Carboxylic Acid) | 170 - 185 |
| Aromatic & Alkenic Carbons | 115 - 150 |
| Aliphatic Carbons (C-N, C-C) | 10 - 65 |
Mass Spectrometry (MS) is a highly sensitive and specific analytical technique used for the identification and quantification of lysergide. It measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a cornerstone of modern analytical research.
Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. In MS/MS, a precursor ion (often the protonated molecule, [M+H]⁺) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. For lysergide ([M+H]⁺ at m/z 324.2), common product ions are observed at m/z 223, 208, and 181, which correspond to specific cleavages within the lysergide structure. researchgate.netmdpi.com
Ion trap mass spectrometers are frequently used in the analysis of lysergide. researchgate.net These instruments can perform multiple stages of fragmentation (MSⁿ), providing even more detailed structural information. LC-MS/MS methods using ion trap technology have been developed to achieve very low detection limits, often in the low pg/mL range, which is essential for analyzing biological samples. researchgate.net
Common MS/MS Transitions for Lysergide Analysis
| Precursor Ion (m/z) | Product Ions (m/z) |
|---|---|
| 324.2 | 223 |
| 208 | |
| 181 |
Immunoassays in Research Settings
Immunoassays are biochemical tests that measure the presence or concentration of a substance through the use of an antibody or antigen. In research on lysergide, immunoassays serve as rapid and sensitive screening tools. nih.govsemanticscholar.org
Radioimmunoassay (RIA): RIA was one of the first immunoassay techniques developed for screening lysergide. nih.gov It is a competitive binding assay where a radiolabeled form of lysergide competes with any lysergide present in the sample for a limited number of antibody binding sites. By measuring the amount of radioactivity, the concentration of lysergide in the sample can be determined.
Enzyme Immunoassay (EIA): EIA, also known as Enzyme-Linked Immunosorbent Assay (ELISA), has largely replaced RIA due to the avoidance of radioactive materials. nih.govnih.gov In a typical competitive EIA for lysergide, an enzyme-labeled version of the drug competes with the drug in the sample for antibody binding sites. The amount of enzyme activity is inversely proportional to the concentration of lysergide in the sample. These assays are well-suited for high-throughput screening of a large number of samples. nih.gov
While immunoassays are excellent for preliminary screening due to their high sensitivity and speed, they can sometimes lack specificity and may show cross-reactivity with related molecules. nih.gov Therefore, in research and forensic applications, positive results from immunoassays are typically considered presumptive and require confirmation by a more specific method, such as LC-MS/MS. nih.govojp.gov
Quantum Chemical Methods in Spectroscopic Prediction and Analysis
Quantum chemical methods, particularly Density Functional Theory (DFT), serve as powerful tools in the advanced analysis of complex molecular structures such as this compound. mdpi.com These computational techniques allow for the theoretical prediction of spectroscopic properties, which can be compared with experimental data to confirm structural assignments and gain deeper insight into the molecule's vibrational and electronic characteristics. mdpi.comresearchgate.net By calculating properties from first principles, researchers can accurately model molecular geometry, thermodynamic properties, and various types of spectra, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-VIS). mdpi.comfao.org
In the study of lysergide and its salts, specific DFT functionals combined with appropriate basis sets have been shown to yield results that correlate strongly with experimental findings. mdpi.comresearchgate.net For instance, research has demonstrated that the M05-2X functional with a 6-311++G(d,p) basis set can accurately predict the geometrical parameters of lysergide when compared to its crystallographic structure. mdpi.comresearchgate.netfao.org This validated methodology is then extended to predict the spectroscopic features of its tartrate salt. The optimization of the this compound salt structure is typically performed assuming a 1:1 molar ratio between the lysergide and tartrate components. mdpi.com
A key application of this approach is the prediction of vibrational spectra (IR). mdpi.com Theoretical calculations produce harmonic frequencies that are often systematically overestimated compared to experimental values. mdpi.com To correct for this, a scaling factor is typically applied to the calculated wavenumbers to improve their agreement with experimental spectra. mdpi.comnih.gov
Detailed research on this compound has shown excellent agreement between the scaled theoretical IR spectrum and the experimentally measured one. mdpi.com The calculations successfully reproduce the prominent absorption bands characteristic of both the lysergide molecule and the tartrate counter-ion. mdpi.com For example, the distinct C=O stretching vibrations of the lysergide moiety in the tartrate salt are accurately predicted. mdpi.comresearchgate.net Furthermore, vibrations that are characteristic of the carboxylate anion of the tartrate ion are also identified in both the experimental and theoretical spectra, confirming the successful application of the computational model. mdpi.com
The table below presents a comparison of key experimental and theoretically calculated IR absorption bands for this compound, illustrating the predictive power of quantum chemical methods.
| Vibrational Mode Assignment | Experimental Wavenumber (cm⁻¹) | Theoretical (Scaled) Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C=O Stretching | 1716 | 1705 | mdpi.com |
| C=O Stretching | 1698 | 1694 | mdpi.com |
| Carboxylate Anion (Tartrate) | 1604 | 1599 | mdpi.com |
| Carboxylate Anion (Tartrate) | 1404 | 1406 | mdpi.com |
| Tartrate Ion Associated Band | 1109 | 1102 | mdpi.com |
| Tartrate Ion Associated Band | 1065 | 1052 | mdpi.com |
| Tartrate Ion Associated Band | 690 | 680 | mdpi.com |
Beyond vibrational spectroscopy, quantum chemical methods such as Time-Dependent DFT (TD-DFT) are employed to predict electronic transitions, which correspond to UV-VIS spectra. mdpi.comnih.gov The application of these advanced computational techniques provides a robust framework for the detailed spectroscopic analysis of this compound, complementing experimental data and enabling a more profound understanding of its molecular properties. mdpi.comresearchgate.net
Degradation Pathways and Stability in Research Contexts
Factors Affecting Lysergide (B3062914) Tartrate Stability
The stability of lysergide tartrate in solution and as a solid is influenced by several key environmental factors. Exposure to light, elevated temperatures, moisture, and non-neutral pH can all catalyze decomposition.
Light : Lysergide is notoriously sensitive to light, particularly ultraviolet (UV) light. wikipedia.orgwikiwand.com Exposure to light can provide the energy needed to induce chemical reactions, primarily photolytic degradation. wikipedia.org The stability of lysergide in transparent containers is dependent on the wavelength, intensity, and duration of light exposure, as well as the distance from the light source. researchgate.netnih.gov To mitigate this, research samples are typically stored in amber glass or other non-transparent containers. researchgate.netnih.gov In one study, urine samples fortified with lysergide and stored in amber glass or opaque polyethylene (B3416737) containers showed no significant change in concentration under various light conditions. nih.gov Unlike its parent compound, the primary photolytic degradation product, lumi-LSD, is not fluorescent. wikipedia.org
Heat : Elevated temperatures accelerate the rate of chemical degradation. nih.gov Thermostability studies conducted in the dark have shown that while this compound is relatively stable at room temperature (25°C) for up to four weeks, significant degradation occurs at higher temperatures. researchgate.netnih.gov After a four-week incubation period, a 30% loss in concentration was observed at 37°C, with up to a 40% loss at 45°C. researchgate.netnih.gov Therefore, long-term storage of this compound reference materials and samples is recommended at low temperatures, typically -20°C, to maintain stability. caymanchem.com
Moisture : The presence of water can facilitate hydrolytic degradation pathways. youtube.comnih.gov Formulations for clinical research have been designed as non-aqueous liquid systems to reduce the risks associated with hydrolysis. nih.gov The absence of water not only minimizes hydrolytic degradation but also limits oxygen solubility, further enhancing chemical stability. nih.gov
pH : The pH of a solution can significantly impact the stability and isomeric state of lysergide. The compound is most stable in mildly acidic conditions. In alkaline (basic) solutions, lysergide can undergo epimerization at the C-8 position, converting it into its diastereomer, iso-lysergide (iso-LSD). wikipedia.orgaskiitians.com This conversion is a rapid equilibrium in the presence of bases because the alpha proton at C-8 is acidic and can be easily removed and reprotonated. askiitians.com Studies have shown that after prolonged exposure to heat under alkaline pH conditions, 10% to 15% of the parent lysergide epimerized to iso-LSD. researchgate.netnih.gov In contrast, under acidic conditions, less than 5% was converted. researchgate.netnih.gov
| Factor | Effect on this compound | Mitigation Strategy in Research |
|---|---|---|
| Light (especially UV) | Causes rapid photolytic degradation to products like lumi-LSD. wikipedia.orgwikiwand.com | Storage in amber or opaque containers; protection from direct light. nih.gov |
| Heat | Accelerates degradation; significant loss occurs above room temperature. nih.gov | Refrigerated or frozen storage (-20°C). caymanchem.com |
| Moisture | Facilitates hydrolysis. youtube.comnih.gov | Storage in desiccated conditions; use of non-aqueous solvents. nih.gov |
| pH | Undergoes rapid epimerization to iso-LSD in alkaline (basic) conditions. nih.govaskiitians.com More stable in mildly acidic conditions. nih.gov | Use of buffered solutions with a slightly acidic pH for storage and analysis. |
Hydrolysis and Photolytic Degradation Products
Degradation of this compound primarily occurs through hydrolysis and photolysis, resulting in several well-characterized products. The formation of these compounds is a key concern in forensic and analytical chemistry.
Lumi-LSD : This is the major product formed when lysergide is exposed to light, especially UV light, in solution. wikipedia.orgwikiwand.comyoutube.com The reaction involves the addition of a water molecule across the C9-C10 double bond of the ergoline (B1233604) ring. youtube.com Lumi-LSD is considered essentially inactive compared to lysergide. wikipedia.org
Iso-LSD : Iso-lysergide is a stereoisomer (diastereomer) of lysergide that differs in the configuration at the C-8 position of the molecule. wikipedia.org It is readily formed from lysergide in basic solutions through a process called epimerization. askiitians.com Because this conversion is reversible, solutions of lysergide, especially under basic conditions, will often contain a mixture of both lysergide and iso-LSD. askiitians.com Iso-LSD is a common impurity found in illicitly produced lysergide and is not considered to possess significant psychoactive properties. wikipedia.org
2-Oxo-lysergide and Related Compounds : While 2-oxo-3-hydroxy-LSD is primarily known as the major human metabolite of lysergide, it and the related 2-oxo-LSD are important in analytical contexts. researchgate.netnih.gov It is crucial for analysts to distinguish between metabolic products and degradation products that may form in a sample post-collection. oup.com Studies have confirmed that 2-oxo-3-hydroxy-LSD is not generated as a result of sample extraction, analysis, or degradation in aqueous urine samples, providing evidence that its presence is a reliable indicator of in vivo metabolism. researchgate.netoup.com Peroxidase enzymes have also been shown to metabolize lysergide to compounds including 2-oxo-3-hydroxy-LSD in vitro, indicating alternative biochemical pathways outside of the primary cytochrome P450 system. researchgate.net
| Degradation Product | Formation Pathway | Chemical Description |
|---|---|---|
| Lumi-LSD | Photolytic degradation (exposure to light, especially UV). wikipedia.orgwikiwand.com | Results from the addition of water across the C9-C10 double bond. youtube.com |
| Iso-LSD | Epimerization in alkaline (basic) pH conditions. askiitians.com | A diastereomer with a different spatial arrangement at the C-8 carbon. wikipedia.org |
| 2-Oxo-lysergide | Primarily a metabolic product (e.g., 2-oxo-3-hydroxy-LSD). researchgate.net Can also be formed via in vitro enzymatic oxidation. researchgate.net | An oxidized form of the lysergide molecule. |
Implications of Degradation for Research Sample Integrity and Analytical Accuracy
The instability of this compound presents a significant challenge for forensic toxicology and clinical research. researchgate.net Degradation of the parent compound directly affects the accuracy of quantitative analysis, potentially leading to an underestimation of the original concentration in a sample.
The presence of degradation products such as iso-LSD and lumi-LSD can complicate chromatographic separation and identification. maps.org Analytical methods must be robust enough to separate the parent compound from its various isomers and degradation products to ensure accurate quantification. nih.gov For this reason, the simultaneous analysis of lysergide and its key degradation products or metabolites is often recommended to improve the reliability of detection. researchgate.net
To ensure the integrity of research samples, strict protocols for storage and handling are necessary. This includes protecting samples from light and heat, storing them at appropriate temperatures, and controlling the pH of solutions. researchgate.netnih.gov The potential for degradation also underscores the importance of analyzing samples as quickly as possible after collection. okstate.edu Furthermore, it has been demonstrated that trace amounts of metal ions can catalyze the decomposition of lysergide, a process that can be mitigated by the addition of a chelating agent like EDTA. researchgate.netnih.gov Adherence to these measures is crucial for maintaining sample integrity and generating reliable, reproducible analytical data in any research context involving this compound.
Structure Activity Relationship Sar and Derivative Research
Systematic Modification of Lysergide (B3062914) Structure
The systematic modification of the lysergide scaffold has been a subject of scientific inquiry since its initial synthesis. caymanchem.com Early research in the 1940s and 1950s involved numerous alterations to the prototypical lysergamide (B1675752) structure. caymanchem.com These modifications have targeted several key areas of the molecule, including the amide group, the N1 position of the indole (B1671886) ring, and the N6 position. caymanchem.comnih.gov
Key structural features are considered essential for its characteristic activity. The diethylamide group and the double bond within the D-ring of the ergoline (B1233604) structure are thought to be critical. caymanchem.com The d-isomer of lysergide is the psychoactive form, while the l-isomer is not. nih.govncats.io
Influence of Substituent Groups on Receptor Affinity and Functional Activity
The affinity of lysergide and its derivatives for various receptors, particularly serotonin (B10506) receptors, is a key determinant of their pharmacological profiles. Lysergide itself binds with high affinity to most serotonin receptor subtypes, with the notable exceptions of 5-HT3 and 5-HT4 receptors. wikipedia.org Its effects are primarily attributed to its agonist activity at the 5-HT2A receptor. nih.govwikipedia.orgleedsbeckett.ac.uk
The addition of an acyl group to the N1 position of the indole ring generally leads to a decrease in affinity for the 5-HT2A receptor. ljmu.ac.ukejournals.eu For instance, ALD-52 (1-acetyl-LSD), 1P-LSD (1-propionyl-LSD), and 1B-LSD (1-butanoyl-LSD) all show reduced affinity for this receptor compared to lysergide. ljmu.ac.ukresearchgate.net
Despite this reduced affinity, these N1-acyl derivatives induce behavioral effects in animal models, such as the head-twitch response (HTR) in mice, which is indicative of 5-HT2A receptor activation. ljmu.ac.ukljmu.ac.uk For example, 1B-LSD was found to have about 14% of the potency of lysergide in inducing the HTR. ljmu.ac.uk This has led to the hypothesis that these compounds may function as prodrugs.
Table 1: Receptor Binding Affinities (Ki, nM) of Lysergide and N1-Acyl Derivatives
| Compound | 5-HT1A | 5-HT2A | 5-HT2C |
|---|---|---|---|
| Lysergide | 9.5 | 14.7 | 45.3 |
| ALD-52 | 1,054 | 174 | - |
| 1P-LSD | 637 | 196 | - |
| 1B-LSD | 345 | 87.7 | - |
Data sourced from Halberstadt et al. (2019). researchgate.netnih.gov
Modifications to the alkyl groups on the amide nitrogen also significantly impact activity. Research on various N,N-dialkyltryptamines has shown that the size and steric properties of these alkyl groups can influence potency. acs.org While specific systematic studies on the amide alkyl chain length of lysergide itself are less detailed in the provided context, the principle that alterations in this region affect receptor interaction is well-established in related compound series. researchgate.net
Prodrug Hypotheses and In Vivo Conversion Studies
The observation that N1-acylated derivatives like ALD-52, 1P-LSD, and 1B-LSD exhibit in vivo effects despite their lower in vitro receptor affinity strongly supports the hypothesis that they act as prodrugs for lysergide. researchgate.netnih.gov A prodrug is an inactive or less active compound that is metabolized in the body into an active drug.
In vivo studies have provided direct evidence for this hypothesis. High levels of lysergide have been detected in the plasma of rats following the administration of ALD-52 and 1P-LSD, demonstrating that these compounds are rapidly and efficiently deacylated in the body. researchgate.netnih.gov Similarly, in vitro studies using human liver enzymes and serum have shown that ALD-52, 1P-LSD, and 1B-LSD are hydrolyzed to lysergide. ljmu.ac.ukcore.ac.ukuni-saarland.de For example, incubation of 1-cyclopropionyl-LSD (1CP-LSD) with human serum also resulted in the formation of lysergide. core.ac.uk
Lysergide Analogs and their Research Applications (e.g., LAMPA, MIPLA)
A number of lysergide analogs have been synthesized and studied for research purposes, helping to further elucidate the SAR of this class of compounds. ljmu.ac.uk These analogs often involve modifications to the substituents on the amide group. nih.gov
LAMPA (Lysergic Acid Methylpropylamide): This analog, an N-methyl-N-propyl isomer of lysergide, has been a subject of forensic and analytical interest to differentiate it from lysergide itself. ljmu.ac.uk
MIPLA (N-Methyl-N-isopropyl lysergamide): Another isomer of lysergide, MIPLA has also been studied to compare its behavioral effects to lysergide. nih.gov
Studies in mice have shown that both LAMPA and MIPLA induce the head-twitch response, a behavior associated with 5-HT2A receptor activation, though with reduced potency compared to lysergide. nih.gov These analogs serve as important tools in pharmacological research and for the development of analytical methods to distinguish between different lysergamides. ljmu.ac.ukcaymanchem.com
Preclinical Pharmacological Models and in Vitro Assays for Lysergide Tartrate Research
In Vitro Receptor Binding Assays
In vitro receptor binding assays are fundamental tools for determining the affinity of lysergide (B3062914) tartrate for its target receptors. nih.gov These assays typically involve the use of cell membranes or homogenates that contain the receptor of interest and a radiolabeled ligand that is known to bind to that receptor with high affinity. giffordbioscience.com By measuring the ability of lysergide tartrate to displace the radiolabeled ligand, researchers can determine its binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand). nih.govgiffordbioscience.com
Radioligand Competition Studies
Radioligand competition studies are a primary method for characterizing the binding profile of this compound across a wide range of receptors. nih.govnih.gov These experiments have demonstrated that lysergide possesses a broad pharmacological profile, with high affinity for numerous serotonin (B10506) (5-HT), dopamine (B1211576), and adrenergic receptors. ncats.ioncats.io
Key findings from radioligand competition studies include:
Serotonin Receptors: Lysergide shows high affinity for multiple serotonin receptor subtypes. For instance, in rat cortical homogenates, it potently displaces radioligands such as [³H]ketanserin from 5-HT2A receptors and [³H]-8-OH-DPAT from 5-HT1A receptors. nih.gov Studies using MM120 (lysergide D-tartrate) have confirmed its broad serotonergic activity, with agonist activity at 5-HT1A, 5-HT1D, 5-HT5A, 5-HT6, and 5-HT7 receptors, and particularly high affinity for 5-HT2A and 5-HT2C receptors. diaglobal.org
Dopamine Receptors: Lysergide also interacts with dopamine receptors, although generally with lower affinity than for serotonin receptors. ncats.io MM120, for example, demonstrated nanomolar affinity at D2 dopaminergic receptors. diaglobal.org
Stereoselectivity: The binding of lysergamide (B1675752) derivatives can be stereoselective. For example, (R)-lysergamides are consistently more potent than their (S)-amide counterparts in displacing radioligands from 5-HT2A and 5-HT1A receptors. nih.gov
Table 1: Binding Affinities (Ki) of Lysergide at Various Receptors from Radioligand Competition Studies
| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |
|---|---|---|---|---|
| 5-HT2A | [³H]ketanserin | Rat Cortex | 4.4 | guidetopharmacology.org |
| 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampus | Not specified | nih.gov |
| 5-HT2A | [¹²⁵I]-DOI | Not specified | 3.5 | guidetopharmacology.org |
| 5-HT2B | [³H]LSD | Human | 3.7 | ljmu.ac.uk |
| 5-HT2C | Not specified | Not specified | Not specified | diaglobal.org |
| Dopamine D2 | Not specified | Not specified | Nanomolar affinity | diaglobal.org |
This table is for illustrative purposes and synthesizes data from multiple sources. Specific experimental conditions can influence Ki values.
Cell Line Expression Systems (e.g., HEK293 cells)
To study the interaction of this compound with specific human receptors in a controlled environment, researchers often use cell line expression systems. evitria.com Human Embryonic Kidney 293 (HEK293) cells are a commonly used line because they are easily transfected to express a single receptor subtype of interest. evitria.comnih.govnih.gov This allows for the precise characterization of the drug's binding and functional properties at a specific human receptor without the confounding presence of other receptor types. evitria.com
For example, HEK293 cells have been engineered to express various human 5-HT2 receptor subtypes to investigate the binding and functional effects of lysergides. nih.govacs.org These systems are invaluable for dissecting the molecular pharmacology of this compound at human receptors, providing data that is more directly translatable to human physiology. nih.govmerckmillipore.com
In Vitro Functional Assays
While binding assays reveal the affinity of a compound for a receptor, functional assays are necessary to determine the consequence of that binding—whether the compound acts as an agonist, antagonist, or inverse agonist. celtarys.com These assays measure the downstream cellular responses following receptor activation.
Calcium Mobilization Assays
Many serotonin receptors, particularly the 5-HT2 family, are Gq/G11-coupled receptors. nih.gov Activation of these receptors leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²+). nih.gov
Calcium mobilization assays measure this increase in intracellular calcium concentration, often using fluorescent dyes that bind to calcium and increase their fluorescence intensity. These assays have been instrumental in demonstrating the agonist activity of lysergide at 5-HT2 receptors. nih.govresearchgate.net
Studies using Flp-In T-REx 293 cells expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors have shown that LSD acts as an agonist, stimulating calcium flux. nih.govacs.org However, some derivatives, such as 1-acyl-substituted lysergamides, may show weak efficacy or even act as antagonists in these assays, highlighting the importance of functional characterization. nih.govresearchgate.net
Table 2: Functional Activity of Lysergide and Related Compounds in Calcium Mobilization Assays
| Compound | Receptor | Cell Line | Activity | Reference |
|---|---|---|---|---|
| LSD | h5-HT2A, h5-HT2B, h5-HT2C | Flp-In T-REx 293 | Agonist | nih.gov |
| ALD-52 | h5-HT2A | Flp-In T-REx 293 | Weak efficacy/Antagonist | nih.govresearchgate.net |
| 1P-LSD | h5-HT2A | Flp-In T-REx 293 | Weak efficacy/Antagonist | nih.govresearchgate.net |
| 1B-LSD | h5-HT2A | Flp-In T-REx 293 | Weak efficacy/Antagonist | nih.govresearchgate.net |
This table summarizes qualitative findings from the cited research.
Adenylate Cyclase Activity
Some receptors targeted by lysergide are coupled to the adenylate cyclase signaling pathway. Depending on the G protein involved (Gs or Gi), receptor activation can either stimulate or inhibit the activity of adenylate cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).
Studies have shown that D-LSD can stimulate adenylate cyclase activity in rat hippocampus preparations. ncats.io In contrast, its non-psychoactive enantiomer, L-LSD, had no effect. ncats.io Interestingly, in other systems, such as guinea pig brain preparations, D-LSD has been found to act as a competitive antagonist of histamine-activated adenylate cyclase, demonstrating the complexity of its pharmacological profile across different receptor systems and tissues. nih.gov
Phosphoinositide Hydrolysis
As an alternative or complementary method to calcium mobilization assays, the direct measurement of phosphoinositide (PI) hydrolysis provides a quantitative assessment of Gq-coupled receptor activation. nih.gov These assays typically involve labeling cells with [³H]inositol and then measuring the accumulation of radiolabeled inositol phosphates (IPs) following drug administration. researchgate.net
Research has confirmed that lysergide stimulates phosphoinositide hydrolysis via 5-HT2A and 5-HT2C receptors. nih.govnih.govresearchgate.net For instance, studies have shown that both (R)- and (S)-pentyllysergamides are potent agonists at the 5-HT2A receptor, but the (R)-isomer is approximately 20 times more active in stimulating phosphoinositide turnover, consistent with binding and behavioral data. nih.gov Furthermore, the efficiency of LSD in activating PI hydrolysis can be isoform-dependent; it acts as a partial or nearly full agonist at the non-edited human 5-HT2C-INI receptor but has markedly reduced efficacy at the fully edited 5-HT2C-VGV isoform. researchgate.net
Animal Models for Neurobiological Research
Animal models are indispensable for studying the behavioral, neurochemical, and electrophysiological effects of this compound in a living system. nih.gov Rodent models, in particular, have been instrumental in advancing our understanding of this compound. frontiersin.org
Rats and mice are the most commonly used species in lysergide research due to their well-characterized neuroanatomy and genetics, as well as the availability of established behavioral paradigms. psu.edunih.govnih.govnih.gov Studies in rats have provided significant insights into the effects of lysergide on exploratory behavior, learning, and the modeling of psychiatric conditions. psu.edunih.gov Mice, especially genetically modified strains, offer powerful tools for dissecting the roles of specific receptors and signaling pathways in the actions of lysergide. nih.govebi.ac.uk For instance, C57BL/6J mice have been successfully trained to discriminate lysergide from saline, demonstrating the feasibility of using this species for studying its subjective effects. nih.govebi.ac.uk
The head-twitch response (HTR) is a rapid, rotational head movement observed in rodents following the administration of serotonin 5-HT2A receptor agonists. nih.govwikipedia.orgnih.gov It is widely accepted as a reliable behavioral proxy for 5-HT2A receptor activation and is a hallmark of the in vivo effects of classic hallucinogens like lysergide. nih.govwikipedia.orgnih.govresearchgate.net The frequency of HTR is dose-dependent and can be blocked by 5-HT2A antagonists, confirming the critical role of this receptor in mediating this behavior. wikipedia.orgnih.gov Studies have shown a strong correlation between the potency of a compound to induce HTR in mice and its hallucinogenic potency in humans. researchgate.net Automated systems using magnetometers have been developed to detect and quantify HTR with high sensitivity and specificity, providing a high-throughput method for assessing 5-HT2A agonist activity. nih.gov
Table 1: Key Features of the Head-Twitch Response (HTR) in Rodents
| Feature | Description |
|---|---|
| Behavior | Rapid, side-to-side rotational head movement. wikipedia.orgnih.gov |
| Primary Receptor | Serotonin 5-HT2A receptor. nih.govwikipedia.orgnih.gov |
| Inducing Agents | Serotonergic hallucinogens (e.g., lysergide, psilocybin, DOI). nih.govwikipedia.org |
| Significance | A behavioral marker for 5-HT2A receptor activation. nih.govnih.gov |
| Measurement | Can be visually scored or detected using automated systems. nih.gov |
Lysergide significantly alters exploratory behavior in rodents. Studies using hole-board chambers have shown that lysergide can increase avoidance of novel and central areas, disrupt the spatial patterns of locomotion, and suppress rearing behavior in rats. nih.gov These effects are dose-dependent and show tolerance with repeated administration. nih.gov The enhancement of neophobia (fear of novelty) in rats by lysergide is considered a potential animal analog of the intensified affective reactions observed in humans. nih.gov
Drug discrimination is a powerful in vivo model used to investigate the subjective effects of psychoactive substances. nih.gov In this paradigm, animals are trained to recognize the internal state induced by a specific drug and differentiate it from a placebo (saline). nih.govnih.gov Both rats and mice have been successfully trained to discriminate lysergide from saline. nih.govnih.gov These studies have been crucial in identifying the receptor systems involved in the subjective effects of lysergide. For example, the discriminative stimulus effects of lysergide are primarily mediated by the 5-HT2A receptor, as they can be blocked by 5-HT2A antagonists. nih.govnih.gov Research has also indicated a potential role for 5-HT1A receptors in the discriminative stimulus properties of lysergide in mice. nih.gov
Table 2: Effects of Lysergide on Exploratory and Discriminative Behaviors in Rodents
| Behavioral Paradigm | Species | Key Findings |
|---|---|---|
| Exploratory Behavior | Rats | Increased avoidance of novelty, disrupted locomotion patterns, suppressed rearing. nih.gov |
| Drug Discrimination | Rats | Animals can discriminate lysergide from saline; effects are blocked by 5-HT2A antagonists. nih.gov |
| Drug Discrimination | Mice | Animals can discriminate lysergide from saline; effects involve both 5-HT2A and 5-HT1A receptors. nih.gov |
Preclinical research has demonstrated that lysergide induces significant changes in neurochemistry and neuronal activity in the brain.
Hippocampal 5-HT Signaling: Studies in animal models of depression, such as the olfactory bulbectomy model in rats, have shown that repeated administration of lysergide can normalize deficits in hippocampal 5-HT2 signaling. psu.eduresearchgate.netnih.gov Specifically, it has been found to reverse the bulbectomy-induced decrease in 5-HT2-related G-protein activation in the hippocampus. psu.eduresearchgate.netnih.gov This suggests that lysergide can modulate hippocampal serotonergic function, which may be relevant to its potential therapeutic effects. psu.eduresearchgate.netnih.govebi.ac.uk
Cortical Glutamate (B1630785) Levels: Lysergide administration has been shown to increase the release of glutamate in the cortex. nih.govresearchgate.net This effect is thought to be mediated by the activation of 5-HT2A receptors on thalamic afferents that project to cortical pyramidal neurons. nih.govresearchgate.net The resulting increase in cortical glutamate can alter corticocortical and corticosubcortical communication. nih.gov
Electrophysiological Studies: Electrophysiological recordings in animals have revealed that lysergide alters the firing patterns of neurons in various brain regions. It has been shown to inhibit the firing of serotonergic neurons in the raphe nuclei. nih.gov In the visual system, lysergide can alter the evoked activity of cortical neurons and appears to block the optic afferent synapse at the level of the dorsal lateral geniculate nucleus. nih.gov Recent studies using local field potential (LFP) recordings in rats have shown that lysergide acutely decreases low-frequency oscillatory power across the brain. biorxiv.orgnih.gov
Lysergide has been used in animals to model aspects of human neuropsychiatric conditions.
"Model Psychosis": The administration of lysergide to animals has long been considered a model for psychosis, particularly schizophrenia. researchgate.netmdpi.comnih.gov Chronic administration of low doses of lysergide in rats can induce persistent behavioral abnormalities that resemble symptoms of psychosis, such as hyperactivity, anhedonia (reduced pleasure), and social deficits. researchgate.netmdpi.comnih.gov These behavioral changes can persist for months after the cessation of drug administration and can be temporarily reversed by antipsychotic medications like haloperidol (B65202) and olanzapine. researchgate.netresearchgate.netnih.gov This model is used to study the neurobiological underpinnings of psychosis and to screen for novel antipsychotic drugs. mdpi.com
Depression Models: Lysergide has been investigated in animal models of depression. psu.eduresearchgate.netnih.gov In the olfactory bulbectomy model, a well-established model where behavioral deficits respond to chronic antidepressant treatment, repeated lysergide administration has been shown to reverse learning deficits. psu.eduresearchgate.netnih.gov This antidepressant-like effect is associated with the normalization of hippocampal 5-HT2 receptor signaling, suggesting a potential mechanism for therapeutic action in depression. psu.eduresearchgate.netnih.gov
Molecular Dynamics Simulations and Computational Modeling of Receptor Interactions
While specific search results detailing molecular dynamics simulations and computational modeling solely for this compound were not prominently found, the principles apply to the lysergide molecule itself. Computational approaches are increasingly used to understand the intricate interactions between lysergide and its primary target, the 5-HT2A receptor, at the molecular level. These methods provide insights that are difficult to obtain through experimental techniques alone.
Molecular dynamics (MD) simulations can model the dynamic behavior of the lysergide-receptor complex over time. This allows researchers to visualize how the ligand binds to the receptor, the conformational changes that occur upon binding, and the stability of the interaction. These simulations can help identify key amino acid residues within the receptor's binding pocket that are crucial for lysergide's high affinity and efficacy.
Computational modeling can also be used to predict the binding affinities of lysergide and its analogs to various receptors, helping to explain its complex pharmacological profile, including its interactions with different serotonin and dopamine receptor subtypes. By understanding the structural basis of these interactions, it becomes possible to design novel compounds with more specific receptor-binding profiles, potentially separating desired therapeutic effects from unwanted side effects.
Q & A
Basic: What are the established methodologies for synthesizing lysergide tartrate, and how is its structural integrity verified?
Methodological Answer:
this compound synthesis typically involves semi-synthetic routes starting from ergot alkaloids. Key steps include diethylamide formation followed by tartrate salt precipitation. Structural characterization employs:
- X-ray diffraction (XRD) to confirm crystal lattice parameters (e.g., monoclinic systems, lattice constants like a = 0.8250 nm, b = 1.6046 nm) .
- Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) for stereochemical validation and molecular weight confirmation .
- Infrared (IR) spectroscopy to identify functional groups (e.g., carboxylate and amine stretches) .
Basic: Which analytical techniques are validated for quantifying this compound in pharmaceutical or biological matrices?
Methodological Answer:
Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with photodiode array (PDA) detection is widely used. Method validation follows ICH Q2(R1) guidelines:
- Quality by Design (QbD) principles optimize parameters (e.g., mobile phase pH, column temperature) via Box-Behnken experimental design , analyzing factors like retention time and peak symmetry .
- Limit of detection (LOD) and quantitation (LOQ) are determined using signal-to-noise ratios (e.g., LOD ≤ 0.1 µg/mL) .
Basic: What pharmacological properties of this compound are critical for preclinical evaluation?
Methodological Answer:
Key properties include:
- Receptor binding affinity : Assessed via radioligand displacement assays (e.g., serotonin 5-HT2A receptor IC₅₀ values).
- Metabolic stability : In vitro liver microsome studies quantify half-life (t½) and metabolite profiles (e.g., using LC-MS/MS) .
- Dose-response relationships : Behavioral assays (e.g., marble-burying tests) correlate nAChR-binding densities with anxiolytic effects .
Advanced: How can researchers optimize analytical methods for this compound using experimental design frameworks?
Methodological Answer:
Box-Behnken design (BBD) is effective for robustness testing. Example workflow:
- Factors : Vary ammonium hydroxide concentration (0.17–0.92 mol/kg) and sodium tartrate levels (8.4–16.8 µmol/kg) .
- Responses : Evaluate precision (e.g., relative within-days precision sₚ = 0.021%) and recovery rates.
- ANOVA identifies significant factors (p < 0.05), while response surface models predict optimal conditions .
Advanced: How should researchers address contradictions between in vitro and in vivo data for this compound?
Methodological Answer:
- Pharmacokinetic bridging : Compare in vitro metabolic rates (e.g., CYP450 enzyme activity) with in vivo plasma concentration-time profiles .
- Tissue distribution studies : Use radiolabeled lysergide to quantify brain-to-plasma ratios and assess blood-brain barrier penetration .
- Statistical reconciliation : Apply two-way ANOVA with Bonferroni correction to identify confounding variables (e.g., route of administration) .
Advanced: What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
Methodological Answer:
- Dose-response curves : Fit data to sigmoidal models (e.g., four-parameter logistic equation) using software like GraphPad Prism .
- Correlation analysis : Calculate Pearson’s r between receptor occupancy (e.g., nAChR density) and behavioral outcomes (95% confidence intervals) .
- Multivariate regression : Adjust for covariates like body weight or baseline anxiety scores in clinical trials .
Advanced: What considerations are critical when designing clinical trials for this compound in psychiatric disorders?
Methodological Answer:
- Endpoint selection : Use validated scales (e.g., Hamilton Anxiety Scale, HAM-A) with predefined clinically meaningful differences (e.g., ≥5-point reduction) .
- Blinding protocols : Double-blind, placebo-controlled designs minimize bias, with randomization stratified by baseline severity .
- Durability assessment : Include long-term follow-up (e.g., 12-week post-treatment) to evaluate sustained efficacy .
Advanced: How are stability and degradation profiles of this compound assessed under regulatory guidelines?
Methodological Answer:
- Forced degradation studies : Expose samples to heat (40–60°C), light (1.2 million lux-hours), and acidic/alkaline conditions.
- RP-HPLC-MS/MS identifies degradation products (e.g., nor-LSD isomers) and quantifies purity loss (>98% baseline) .
- ICH Q1A(R2) protocols define acceptance criteria (e.g., ≤2% total impurities) .
Advanced: What in vitro models best predict this compound’s in vivo neuropharmacology?
Methodological Answer:
- Primary neuronal cultures : Measure calcium flux or cAMP modulation via fluorescent reporters (e.g., Fura-2 AM).
- Organotypic brain slices : Assess synaptic plasticity (e.g., long-term potentiation) in hippocampal regions .
- Comparative validation : Use Spearman’s rank correlation to align in vitro EC₅₀ values with in vivo ED₅₀ doses .
Advanced: How can researchers ensure metrological traceability in this compound quantification?
Methodological Answer:
- Certified reference materials (CRMs) : Use USP-grade this compound (e.g., LOT 1) for calibration .
- Gravimetric titration : Quantify EDTA disodium salt dihydrate as a secondary standard, ensuring uncertainty <0.1% .
- ISO/IEC 17025 compliance: Document measurement uncertainty components (e.g., balance calibration, volumetric error) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
